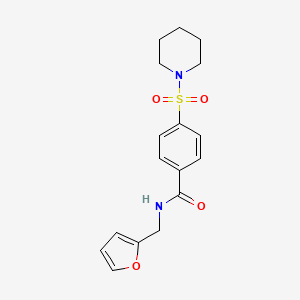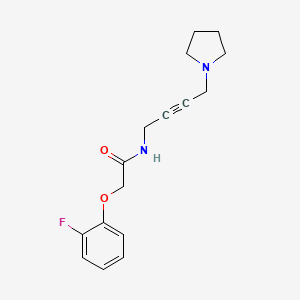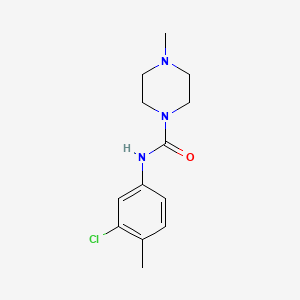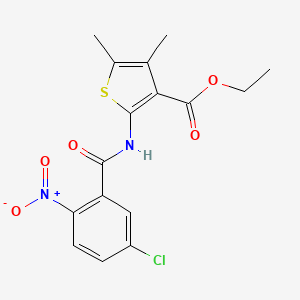
2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H17NO3 and a molecular weight of 307.34 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and features an isopropoxyphenyl group at the 4-position of the quinoline ring. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the condensation of 2-aminoaryl ketones with arylacetylenes, followed by cyclization to form the quinoline ring . Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Additionally, microwave-assisted processes have been introduced for the preparation of quinoline-4-carboxylic acids, which involve a condensation reaction between isatins and sodium pyruvate .
Chemical Reactions Analysis
2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, silica gel, and sodium pyruvate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with molecular iodine in ethanol can yield quinoline derivatives with different substituents .
Scientific Research Applications
2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications. It is used in the synthesis of heterocyclic compounds and their biological activity studies . In medicinal chemistry, quinoline derivatives have shown potential as antimalarial agents, with some compounds exhibiting good activity against chloroquine-sensitive Plasmodium falciparum strains . Additionally, this compound is used in proteomics research and other biochemical studies .
Mechanism of Action
The mechanism of action of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, quinoline derivatives are known to interfere with the heme detoxification pathway in Plasmodium parasites, leading to their antimalarial effects . In other contexts, the compound may interact with different enzymes or receptors, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as 2-(2-Isopropoxyphenyl)quinoline-4-carboxylic acid . Both compounds share a similar quinoline core structure but differ in the position of the isopropoxyphenyl group. This difference can lead to variations in their chemical reactivity and biological activity. Other related compounds include various quinoline derivatives that have been studied for their medicinal and industrial applications .
Properties
IUPAC Name |
2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12(2)23-14-9-7-13(8-10-14)18-11-16(19(21)22)15-5-3-4-6-17(15)20-18/h3-12H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWZQSBTGVJYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976793 |
Source


|
| Record name | 2-{4-[(Propan-2-yl)oxy]phenyl}quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6131-14-2 |
Source


|
| Record name | 2-{4-[(Propan-2-yl)oxy]phenyl}quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2643369.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2643370.png)


![4-[(4-{[4-(Tert-butyl)benzoyl]oxy}phenyl)sulfanyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2643374.png)
![2-(Hydroxymethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2643377.png)
![ethyl 7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2643379.png)

![(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2643382.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2643384.png)

